9-Borabicyclononane

Hydroboration Regioselectivity Anti-Markovnikov addition

9-Borabicyclo[3.3.1]nonane (9-BBN) is a dialkylborane reagent that exists predominantly as a hydride-bridged dimer. It is employed extensively in organic synthesis for hydroboration of alkenes and alkynes, and as a chemoselective reducing agent for carbonyl and amide functional groups.

Molecular Formula C17H32B
Molecular Weight 247.2 g/mol
Cat. No. B1260311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Borabicyclononane
Synonyms9-BBN cpd
9-borabicyclononane
Molecular FormulaC17H32B
Molecular Weight247.2 g/mol
Structural Identifiers
SMILES[B]1CCCCCCCC1C2CCCCCCCC2
InChIInChI=1S/C17H32B/c1-2-5-9-13-16(12-8-4-1)17-14-10-6-3-7-11-15-18-17/h16-17H,1-15H2
InChIKeyRBYRQWJMKWIPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Borabicyclononane (9-BBN) Procurement Guide: Selecting the Optimal Hydroboration and Chemoselective Reduction Reagent


9-Borabicyclo[3.3.1]nonane (9-BBN) is a dialkylborane reagent that exists predominantly as a hydride-bridged dimer [1]. It is employed extensively in organic synthesis for hydroboration of alkenes and alkynes, and as a chemoselective reducing agent for carbonyl and amide functional groups [2]. Unlike many other hydroborating agents, 9-BBN offers an unusual combination of high steric demand, predictable regioselectivity, and solid-state air stability, making it a preferred reagent when precise anti-Markovnikov functionalization or controlled reduction outcomes are required [1][2].

Why 9-Borabicyclononane Cannot Be Simply Replaced by Borane-THF, Disiamylborane, or Pinacolborane


Substituting 9-BBN with simpler hydroborating agents such as borane-THF (BH3·THF) or pinacolborane (HBpin) introduces significant risks of over-hydroboration, poor regiocontrol, and incompatible chemoselectivity profiles [1][2]. Disiamylborane (Sia2BH), while similarly bulky, exhibits divergent reducing behavior with tertiary amides, stopping at the aldehyde oxidation state rather than proceeding to the amine, which 9-BBN reliably delivers [3]. Catecholborane and pinacolborane, being less Lewis acidic, often require catalysts for hydroboration of less activated substrates, whereas 9-BBN reacts directly . The quantitative evidence below demonstrates that these differences are not marginal but dictate product identity.

Quantitative Differentiation of 9-Borabicyclononane Against Closest Analogues: A Comparative Evidence Matrix


Regioselectivity in 1-Hexene Hydroboration: 9-BBN Achieves >99.9% Terminal Alcohol vs 94% for Borane-THF

In the hydroboration-oxidation of 1-hexene in THF at 25 °C, 9-BBN yields the primary 1-hexanol with >99.9% regioselectivity. Under identical conditions, borane (BH3) gives only 94% of the terminal alcohol, and disiamylborane (Sia2BH) gives 99%, demonstrating 9-BBN's superior ability to discriminate between sterically similar olefinic positions [1].

Hydroboration Regioselectivity Anti-Markovnikov addition

Chemoselective Tertiary Amide Reduction: 9-BBN Delivers Amines; Disiamylborane Stops at Aldehydes

The reduction of tertiary amides with 2 equivalents of 9-BBN proceeds to completion, affording tertiary amines. In contrast, sterically more hindered disiamylborane (Sia2BH) and dicyclohexylborane (Chx2BH), even when used in excess, stop at the aldehyde oxidation state after aqueous workup, providing a fundamentally different product outcome [1][2].

Amide reduction Chemoselectivity Dialkylborane

Solid-State Air Stability: 9-BBN Dimer Retains Hydride Activity After 2 Months in Air; Competing Boranes Are Pyrophoric or Require Cold Storage

The 9-BBN dimer as a solid can be stored in a bottle with air for approximately 2 months without detectable loss of boron hydride activity, and can be heated at 200 °C for 24 hours under inert atmosphere without decomposition . In solution (THF or hexane), it remains air-sensitive. By contrast, many dialkylboranes such as dicyclohexylborane and disiamylborane are pyrophoric solids that demand rigorous inert-atmosphere handling and low-temperature storage [1].

Reagent stability Storage Safety

Kinetic Selectivity and Over-Hydroboration Suppression: 9-BBN Enables Stoichiometric Terminal Alkyne Hydroboration Without Dihydroboration Byproducts

Sterically demanding dialkylboranes such as 9-BBN and Sia2BH suppress the second hydroboration of alkynes, allowing clean monohydroboration. However, quantitative studies by Slayden (1980) on 5-methyl-2-hexyne demonstrated that 9-BBN provides higher regioselectivity for the less hindered acetylenic carbon compared to disiamylborane and dicyclohexylborane, and unlike BH3, yields no detectable dialkylation products [1]. The bulky bicyclic framework of 9-BBN ensures that only one equivalent of alkyne adds per boron center, a critical advantage for subsequent Suzuki-Miyaura cross-coupling applications of the resulting vinylboranes [2].

Alkyne hydroboration Kinetics Stoichiometric control

Unique Reduction of Tertiary Lactams to Cyclic Amines: 9-BBN Achieves This Transformation, Whereas Other Dialkylboranes Are Either Unreactive or Non-Selective

9-BBN reduces N-alkyl tertiary lactams (5- and 6-membered rings) to the corresponding cyclic tertiary amines using 2.2–2.5 equivalents in refluxing THF within 2 hours [1]. This transformation is challenging with other dialkylboranes: Sia2BH and Chx2BH reduce lactams sluggishly and with competing side reactions. The practical utility is underscored by a continuous-flow process for artemisinin intermediates that employs 9-BBN to hydroborate amorpha-4,11-diene with a productivity of 1.4 g h⁻¹, a benchmark efficiency not matched by borane-THF or other hindered boranes in flow [2].

Lactam reduction Cyclic amines Chemoselectivity

Optimal Application Scenarios for 9-Borabicyclononane Based on Verified Quantitative Differentiation


Precision Synthesis of Terminal Alcohols from Unsymmetrical Alkenes Where Isomeric Purity >99% Is Mandatory

When hydroborating unsymmetrical alkenes such as 1-hexene or styrene, 9-BBN delivers >99.9% terminal alcohol selectivity, outperforming both BH3 (94%) and Sia2BH (99%) [1]. This level of regiocontrol is critical in the preparation of pharmaceutical intermediates where even 1% of an internal alcohol isomer can complicate crystallization, reduce API purity, and trigger additional chromatographic purification. Procurement of 9-BBN over generic borane-THF is justified whenever the cost of removing 6% regioisomeric impurity exceeds the reagent price differential [1].

Controlled Amide-to-Amine Reduction in Complex Molecule Synthesis Without Over-Reduction

9-BBN uniquely reduces tertiary amides and lactams to the corresponding tertiary amines, a transformation inaccessible to Sia2BH and Chx2BH, which arrest at the aldehyde level [2][3]. This divergent chemoselectivity is exploited in the synthesis of alkaloid natural products and CNS drug candidates where the amide carbonyl must be fully excised. Selecting 9-BBN avoids the harsh conditions (LiAlH4, elevated temperatures) that often degrade sensitive stereocenters or functional groups, making it the reagent of choice for late-stage amide reduction in structure-activity relationship (SAR) studies [2].

Large-Scale Hydroboration in Continuous Flow Where Reagent Stability and Stoichiometric Control Are Paramount

The solid-state air stability of 9-BBN dimer (stable for ~2 months in air) combined with its ability to suppress over-hydroboration makes it uniquely suited for continuous-flow hydroboration processes. A demonstrated flow process converted amorpha-4,11-diene to the artemisinin intermediate with 1.4 g h⁻¹ productivity [4]. In contrast, pyrophoric dialkylboranes require inert-atmosphere dosing pumps and present unacceptable safety risks in flow reactors, while less hindered boranes such as BH3 lead to uncontrolled exotherms and side-product formation. For GMP manufacturing environments, the solid dimer form allows gravimetric charging without specialized equipment [4].

Generation of Isomerically Pure Vinylboranes for Suzuki-Miyaura Cross-Coupling in Drug Substance Manufacture

9-BBN's ability to monohydroborate terminal and internal alkynes with exclusive syn stereochemistry and high regioselectivity produces single-component (Z)-vinylboranes [5]. These intermediates are directly compatible with subsequent Suzuki-Miyaura couplings without chromatographic purification, a critical advantage when telescoping reactions in multi-kilogram API production. Competing reagents such as catecholborane or pinacolborane often require transition-metal catalysts to activate the B-H bond, introducing additional metal contamination risks that must be controlled to ICH Q3D guideline levels [5].

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